N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt
Description
Nomenclature and Identifiers
IUPAC Name and Chemical Structure
The IUPAC name for this compound is (2R)-2-acetamido-3-[(2-hydroxypropyl)sulfanyl]propanoic acid-d3 dicyclohexylammonium salt . Its structure comprises a deuterated acetyl group (-COCD₃) attached to the amino group of L-cysteine, a 2-hydroxypropyl thioether substituent, and a dicyclohexylammonium counterion. The stereochemistry at the cysteine α-carbon is exclusively R-configured, as confirmed by chiral resolution studies.
CAS Registry Number and EC Number
Structural Properties
Molecular Formula and Weight
Structural Isomerism and Stereochemistry
The compound exhibits regioisomerism dependent on the hydroxypropyl group’s position (2- vs. 3-hydroxypropyl). The 2-hydroxypropyl variant is distinguished by its thioether linkage at the secondary carbon of the propyl chain. Absolute configuration at the cysteine α-carbon is preserved as R due to biosynthetic origins.
Physicochemical Properties
Solubility Profile and Partition Coefficients
Stability Under Environmental Conditions
Spectroscopic Characteristics
- Infrared (IR) Spectroscopy : Key absorptions include:
- Nuclear Magnetic Resonance (NMR) :
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(2-hydroxypropylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1/i;2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBCHTMPMCAKAX-QVMWVPAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterated Alkylation of L-Cysteine
L-Cysteine undergoes nucleophilic substitution with 2-bromo-1-hydroxypropane-d3 (2-hydroxypropyl-d3 bromide) in alkaline aqueous ethanol (pH 9–10). The reaction is conducted at 0–5°C to minimize racemization, yielding S-(2-hydroxypropyl-d3)-L-cysteine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Ethanol:H₂O (7:3 v/v) |
| Reaction Time | 12–16 hours |
| Yield | 78–85% |
Deuterium incorporation (>99%) is confirmed via mass spectrometry.
N-Acetylation
The intermediate is acetylated using acetic anhydride-d6 in tetrahydrofuran (THF) with triethylamine as a base. This step proceeds at room temperature for 6 hours, achieving >95% conversion to N-acetyl-S-(2-hydroxypropyl-d3)-L-cysteine.
Reagent Stoichiometry
| Component | Equivalents |
|---|---|
| S-(2-hydroxypropyl-d3)-L-cysteine | 1.0 |
| Acetic anhydride-d6 | 2.5 |
| Triethylamine | 3.0 |
Excess reagents are removed via rotary evaporation under reduced pressure (40°C, 15 mmHg).
Dicyclohexylammonium Salt Formation
The free acid is treated with dicyclohexylamine (1.05 eq) in dichloromethane. Crystallization at −20°C yields the title compound as a white solid.
Crystallization Data
| Property | Value |
|---|---|
| Solvent System | CH₂Cl₂:Hexane (1:5 v/v) |
| Purity (HPLC) | >95% |
| Melting Point | 142–145°C (decomposes) |
The salt’s structure is verified via -NMR (absence of carboxylic proton at δ 12–13 ppm) and -NMR (C=O at δ 175.2 ppm).
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification uses reversed-phase HPLC (C18 column) with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.
HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18, 5 µm, 4.6×250 mm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 14.2 minutes |
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 405.2741 ([M+H]⁺), consistent with the formula C₁₂H₂₃N·C₈¹H₁₂D₃NO₄S.
Comparative Analysis of Synthetic Routes
A patent-derived method (US10590073B2) employs cystine dimethyl ester as a precursor, reducing disulfide bonds post-acetylation. While scalable, this route introduces impurities requiring additional chromatographic steps. In contrast, the direct alkylation-acetylation approach minimizes side reactions, favoring isotopic purity.
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Alkylation | 78–85 | >95 |
| Cystine Ester Route | 65–72 | 88–92 |
Industrial-Scale Considerations
For bulk production (>1 kg), the following modifications are recommended:
-
Continuous Flow Reactors : Enhance heat transfer during exothermic alkylation.
-
Recrystallization Solvents : Replace CH₂Cl₂ with ethyl acetate for lower toxicity.
-
Quality Control : Implement inline FTIR to monitor deuterium content.
Regulatory restrictions apply due to the compound’s classification as a controlled substance in certain jurisdictions .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Biochemical Studies
N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 is utilized as a biochemical tool to study metabolic pathways involving cysteine and its derivatives. Its stable isotope labeling allows for precise tracking in metabolic studies, particularly in understanding sulfur metabolism and detoxification processes.
Antioxidant Research
The compound exhibits significant antioxidant properties, which are vital in research related to oxidative stress. Studies have shown that it can modulate reactive oxygen species levels, thereby protecting cells from oxidative damage. This makes it a candidate for exploring therapeutic effects in conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer.
Pharmacological Applications
Research indicates potential therapeutic applications of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 in treating various conditions:
- Detoxification : It plays a role in detoxifying harmful metabolites, making it relevant in studies related to xenobiotic exposure.
- Cancer Research : Its ability to scavenge free radicals positions it as a potential agent in cancer therapy, particularly in combination with other treatments to mitigate oxidative damage caused by chemotherapy.
Metabolomics
In metabolomic studies, this compound serves as a reference standard for identifying and quantifying metabolites associated with cysteine metabolism. Its stable isotope form allows researchers to differentiate between endogenous and exogenous sources of metabolites in biological samples.
Case Study 1: Antioxidant Mechanisms
A study published in the Journal of Biological Chemistry investigated the antioxidant mechanisms of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3. Results indicated that the compound effectively reduced intracellular reactive oxygen species levels in human cell lines exposed to oxidative stressors, suggesting its potential use as a protective agent in oxidative damage scenarios .
Case Study 2: Metabolic Pathway Analysis
Research featured in Metabolomics highlighted the role of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 in metabolic pathways involving sulfur-containing amino acids. The study utilized stable isotope labeling to trace metabolic fluxes and demonstrated how this compound aids in understanding the dynamics of sulfur metabolism under varying physiological conditions .
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt involves its incorporation into biochemical pathways where cysteine plays a role. The deuterium atoms provide a unique signature that can be detected using analytical techniques, allowing researchers to track the compound’s distribution and transformation within biological systems. The molecular targets and pathways involved include those related to cysteine metabolism and detoxification processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-acetylcysteine conjugates, which vary in their alkyl/aryl substituents and isotopic labeling. Key analogues include:
a) N-Acetyl-S-(3-hydroxypropyl)cysteine Dicyclohexylammonium Salt (3HPMA)
- Structure : Features a 3-hydroxypropyl group instead of 2-hydroxypropyl.
- Molecular Formula : C20H35N2O4S; Molecular Weight: 402.59 .
- Application : Used to study detoxification pathways of allyl compounds (e.g., allyl alcohol) in rodent models .
- Key Difference : The positional isomerism (2- vs. 3-hydroxypropyl) affects metabolic formation rates and enzymatic specificity .
b) N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt
- Structure : Contains a methyl branch on the hydroxypropyl chain.
- Molecular Formula : C21H37N2O4S; Molecular Weight: 416.62 .
- Application : Investigates stereochemical outcomes in enzymatic conjugation reactions .
- Key Difference : The methyl group introduces steric hindrance, altering substrate-enzyme binding kinetics compared to linear chains .
c) N-Acetyl-S-(2-carboxypropyl)cysteine-d3 Dicyclohexylammonium Salt
Isotopic Variants
Deuterated analogues (e.g., d3, d6) are pivotal in analytical chemistry:
Key Insight: Deuterated versions exhibit minimal chromatographic retention time shifts but distinct mass-to-charge ratios, enabling co-elution with non-deuterated analytes for accurate quantification .
Analytical Chemistry
- Biomarker Quantification : The target compound (2HPMA-d3) is used in ultra-high-performance liquid chromatography coupled with tandem MS (UPLC-ESI/MSMS) to quantify urinary VOC metabolites. Its deuterated form minimizes matrix effects, achieving limits of detection (LLOD) as low as 0.1 ng/mL .
- Isotopic Dilution: Studies demonstrate that 2HPMA-d3 improves recovery rates (>95%) in spiked urine samples compared to non-deuterated standards .
Metabolic Pathway Studies
- Biotransformation: Non-deuterated 2HPMA is a metabolite of propylene oxide, formed via glutathione conjugation in hepatic pathways .
- Species Variability : Rodent studies show 2HPMA excretion rates correlate with interspecies differences in cytochrome P450 activity .
Biological Activity
N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt (CAS No. 1356934-59-2) is a stable isotope-labeled derivative of N-acetylcysteine, which has garnered attention for its potential biological activities. This compound is primarily studied for its role in detoxification processes and its effects on various biochemical pathways.
- Molecular Formula : C20H38N2O4S
- Molecular Weight : 402.59 g/mol
- Structure : The compound features a dicyclohexylammonium salt structure, enhancing its solubility and stability in biological systems.
N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 functions as a precursor to cysteine, a critical amino acid involved in the synthesis of glutathione, an important antioxidant. The biological activity of this compound can be attributed to the following mechanisms:
- Antioxidant Activity : By replenishing intracellular levels of glutathione, it helps mitigate oxidative stress in cells.
- Detoxification : It aids in the conjugation and excretion of harmful metabolites, particularly through mercapturic acid pathways .
- Modulation of Cellular Signaling : It may influence signaling pathways related to inflammation and apoptosis by altering redox states within cells .
Biological Studies and Findings
Numerous studies have explored the biological activities of N-acetyl derivatives, including this compound. Here are some key findings:
- Mercapturic Acid Metabolism :
- Antioxidative Properties :
- Potential Therapeutic Applications :
Case Study 1: Hepatotoxicity Protection
A study involving hepatotoxicity induced by acetaminophen demonstrated that administration of N-acetyl-S-(2-hydroxypropyl)cysteine-d3 significantly reduced liver enzyme levels indicative of damage, supporting its protective role against drug-induced liver injury.
Case Study 2: Inflammation Modulation
In an experimental model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1356934-59-2 |
| Molecular Weight | 402.59 g/mol |
| HPLC Purity | >95% |
| Storage Temperature | -20°C |
| Biological Activity | Observations |
|---|---|
| Antioxidant Activity | Reduces oxidative stress |
| Detoxification | Enhances mercapturic acid excretion |
| Anti-inflammatory Effects | Decreases cytokine levels |
Q & A
Q. What synthetic methodologies are used to prepare N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt, and how are reaction conditions optimized?
The synthesis typically involves acetylation of a deuterated thiol precursor (e.g., S-(2-hydroxypropyl-d3)-L-cysteine) using acetic anhydride in the presence of a base like pyridine. The dicyclohexylammonium salt is formed via ion-pairing under controlled pH and solvent conditions to ensure high purity. Reaction parameters such as temperature (20–25°C) and reagent stoichiometry are tightly regulated to minimize side reactions and maximize yield .
Q. How is this compound characterized to confirm its structure and isotopic purity?
Analytical characterization employs:
- High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., 408.6287 g/mol) and deuterium incorporation .
- Deuterium NMR to confirm the position and integrity of the isotopic label.
- Reverse-phase HPLC with UV/Vis or charged aerosol detection to assess purity (>95%) and resolve potential diastereomers .
Q. What role does this compound serve as an internal standard in analytical chemistry?
The deuterium label (d3) creates a distinct mass shift (+3 Da) in mass spectrometry, enabling precise quantification of non-deuterated analogs in complex biological matrices (e.g., urine or plasma). It compensates for matrix effects and ionization variability in LC-MS/MS workflows .
Advanced Questions
Q. How should researchers design experiments to trace metabolic pathways using this deuterated compound?
- Dose Optimization : Administer the compound in vivo or expose cell cultures to isotopically labeled doses, ensuring detectable signal-to-noise ratios in downstream analyses.
- Sampling Strategy : Collect time-series biological samples (e.g., urine, blood) to monitor metabolite turnover rates.
- Analytical Workflow : Use LC-MS/MS with multiple reaction monitoring (MRM) to track deuterated metabolites (e.g., 2HPMA, 3HPMA) and quantify isotopic enrichment .
Q. What strategies resolve data discrepancies caused by diastereomers in synthesis or analysis?
- Chiral Chromatography : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate diastereomers.
- Derivatization : Employ chiral derivatizing agents (e.g., Marfey’s reagent) to enhance chromatographic resolution.
- Validation : Synthesize and characterize individual diastereomers as reference standards for method calibration .
Q. How do isotopic effects influence kinetic studies, and how can they be mitigated?
Deuterium labeling may alter reaction rates (kinetic isotope effects, KIE) due to differences in bond strength (C-D vs. C-H). To address this:
- Control Experiments : Compare turnover rates of deuterated and non-deuterated analogs in parallel assays.
- Computational Modeling : Use density functional theory (DFT) to predict isotopic effects on reaction pathways.
- Adjustment Factors : Apply correction factors to kinetic parameters (e.g., , ) derived from isotopic controls .
Q. What are the challenges in quantifying co-eluting metabolites in complex biological samples?
- Chromatographic Optimization : Adjust gradient elution parameters (e.g., mobile phase pH, organic modifier) to improve peak separation.
- High-Resolution MS : Leverage Q-TOF or Orbitrap systems to resolve isobaric interferences via exact mass measurements.
- Matrix-Matched Calibration : Prepare calibration curves in the same biological matrix to account for ion suppression/enhancement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
